(3S)-3-Methyl-2-oxopentanoic acid is a metabolite of the branched-chain amino acid isoleucine. In healthy individuals, it is further broken down in a series of enzymatic reactions. However, deficiencies in these enzymes can lead to a buildup of (3S)-3-Methyl-2-oxopentanoic acid and other branched-chain keto acids in the blood and urine. This condition is known as Maple Syrup Urine Disease (MSUD) PubChem: . Elevated levels of (3S)-3-Methyl-2-oxopentanoic acid can serve as a biomarker for diagnosing MSUD PubChem: .
Pentanoic acid, 3-methyl-2-oxo-, (3S)-, also known as 3-methyl-2-oxovaleric acid, is a short-chain keto acid with the molecular formula and a molecular weight of approximately 130.14 g/mol. This compound belongs to the class of organic compounds known as keto acids and derivatives, specifically categorized as short-chain keto acids due to its alkyl chain containing fewer than six carbon atoms .
The structure of Pentanoic acid, 3-methyl-2-oxo-, (3S)- features a chiral center, which contributes to its stereochemistry and biological activity. It is characterized by a hydrophobic nature, making it practically insoluble in water .
Pentanoic acid, 3-methyl-2-oxo-, (3S)- is recognized for its biological significance as a neurotoxin and metabotoxin. It is produced from the incomplete metabolism of branched-chain amino acids and has been associated with metabolic disorders such as maple syrup urine disease .
High levels of this compound can lead to:
The compound's role in energy metabolism disruption underscores its importance in biochemical pathways.
The synthesis of Pentanoic acid, 3-methyl-2-oxo-, (3S)- can be achieved through several methods:
Pentanoic acid, 3-methyl-2-oxo-, (3S)- has several applications:
Interaction studies involving Pentanoic acid, 3-methyl-2-oxo-, (3S)- focus on its effects on metabolic pathways and its interactions with enzymes involved in amino acid catabolism. Notably, it interacts with enzymes such as pyruvate decarboxylase, influencing the conversion rates of pyruvate into acetaldehyde during fermentation processes .
Additionally, research indicates that chronic exposure to elevated levels may lead to significant health impacts due to its neurotoxic properties.
Several compounds share structural or functional similarities with Pentanoic acid, 3-methyl-2-oxo-, (3S)-. The following table summarizes these compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Oxobutyric Acid | C4H8O3 | A shorter keto acid involved in similar pathways. |
4-Methyl-2-oxovaleric Acid | C6H10O3 | Similar structure but differs in position of methyl group. |
3-Hydroxybutyric Acid | C4H8O3 | A hydroxy derivative that plays a role in energy metabolism. |
These compounds highlight the uniqueness of Pentanoic acid, 3-methyl-2-oxo-, (3S)- due to its specific biological activity and structural features that differentiate it from other keto acids.